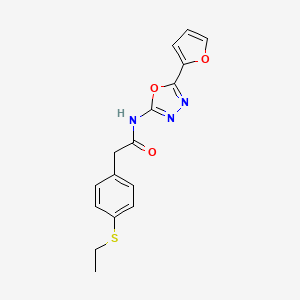
2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(ethylthio)phenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel addition to the family of 1,3,4-oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of ethylthio-substituted phenyl acetamides with furan-containing oxadiazole derivatives. The structural characterization is achieved through various spectroscopic techniques including IR, NMR, and mass spectrometry.
Table 1: Key Spectroscopic Data
| Technique | Observations |
|---|---|
| IR | Characteristic peaks at 3049 cm−1 (Ar-H), 1683 cm−1 (C=N) |
| NMR | Chemical shifts indicating the presence of ethylthio and furan groups |
| MS | Molecular ion peak consistent with calculated mass for C15H16N4O2S |
Anticancer Properties
Recent studies indicate that oxadiazole derivatives exhibit significant anticancer activity. Specifically, compounds containing the oxadiazole moiety have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Line Studies :
- The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
- Results demonstrated an IC50 value in the micromolar range for MCF-7 cells, indicating potent anticancer activity.
The proposed mechanism involves the activation of apoptotic pathways:
- p53 Activation : The compound increases p53 expression levels leading to enhanced caspase-3 cleavage.
- Cell Cycle Arrest : Flow cytometry analyses reveal that treated cells exhibit G0-G1 phase arrest, suggesting interference with the cell division cycle.
Enzyme Inhibition Studies
The biological activity of the compound extends to enzyme inhibition:
- Enzymatic Targets : The compound has shown inhibitory effects on key enzymes such as thymidylate synthase and carbonic anhydrases.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Thymidylate Synthase | 0.47 - 1.4 |
| Carbonic Anhydrase | Sub-nanomolar |
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Study on Antitumor Activity : A series of related compounds were tested for their cytotoxic effects against various cancer cell lines. Compounds with similar structural features exhibited varying degrees of activity, reinforcing the importance of structural modifications in enhancing efficacy.
- In Vivo Evaluations : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds, showing promising results in tumor reduction.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-23-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(22-16)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUDANEYXRVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














